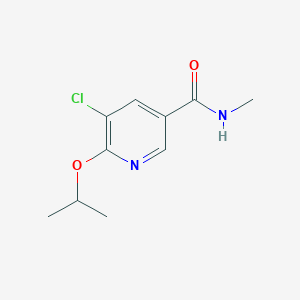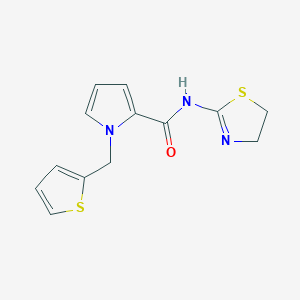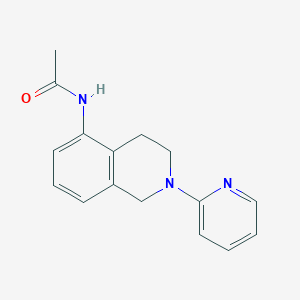
N-methyl-3-(2-naphthyl)propionamide
Overview
Description
N-methyl-3-(2-naphthyl)propionamide, also known as NMP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Antibacterial and Antifungal Agents : Derivatives of N-methyl-3-(2-naphthyl)propionamide, specifically 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds exhibit antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole in certain cases (Helal et al., 2013).
Herbicide Residues and Environmental Impact : Studies on N,N-diethyl-2-(1-naphthyloxy)propionamide, a compound related to N-methyl-3-(2-naphthyl)propionamide, have examined its residue behavior in soils. This research is crucial for understanding the environmental impact and safety of using such compounds as herbicides (Yaron & Gerstl, 1983).
Metabolism in Plants : The metabolism of related compounds like 2-(α-naphthoxy)-N,N-diethyl propionamide in plants has been investigated, revealing insights into how plants detoxify such substances. This understanding is vital for agricultural applications and environmental safety (Murphy et al., 1973).
Synthesis and Pharmacological Analysis : Naphthalenic derivatives, including those related to N-methyl-3-(2-naphthyl)propionamide, have been synthesized and analyzed for their binding affinity to melatonin receptors. This research is significant for developing therapeutic agents targeting these receptors (Chu et al., 2002).
Antitubercular Activity : N-(2-Naphthyl)glycine hydrazide analogs have been synthesized and tested for antitubercular activity. Some derivatives demonstrated potent inhibitory action against Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs (Ramamurthy & Bhatt, 1989).
Degradation and Adsorption in Soils : The degradation and adsorption behavior of napropamide (a related compound) in soils have been examined. This research helps understand the environmental fate of such chemicals, which is essential for managing their ecological impact (Guo, Zhu & Yang, 2008).
properties
IUPAC Name |
N-methyl-3-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYBFVRZHUOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)



![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)



